2-Naphthalenemethanol

Enzymology Sulfation Drug Metabolism

This 98% pure 2-Naphthalenemethanol is the gold standard for AST IV sulfation kinetics due to zero substrate inhibition (unlike 2-naphthol), enabling accurate k_cat/K_m determination. As the superior AAO substrate with 7.5-fold higher activity versus benzyl alcohol, it ensures maximum sensitivity in biosensor development and high-throughput screening. It is also a validated marker for CE-based CMC determination and a critical building block for 2-naphthylcarbapenem antibiotics targeting MRSA. Do not substitute with generic benzyl alcohols or 1-isomers; only the 2-substitution pattern delivers these unique properties. Procure today for reproducible, publication-ready results.

Molecular Formula C11H10O
Molecular Weight 158.20 g/mol
CAS No. 1592-38-7
Cat. No. B045165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenemethanol
CAS1592-38-7
Synonyms2-(Hydroxymethyl)naphthalene;  2-Naphthylcarbinol;  2-Naphthylmethanol;  2-Naphthylmethyl Alcohol;  NSC 408615;  Naphthalen-2-ylmethanol;  β-(Hydroxymethyl)naphthalene;  2-Naphthalenemethanol
Molecular FormulaC11H10O
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CO
InChIInChI=1S/C11H10O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2
InChIKeyMFGWMAAZYZSWMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthalenemethanol (CAS 1592-38-7): Procurement & Differentiation Guide for the Naphthalene-Based Benzylic Alcohol


2-Naphthalenemethanol (CAS 1592-38-7), also known as (2-naphthyl)methanol or 2-hydroxymethylnaphthalene, is a primary benzylic alcohol with the molecular formula C₁₁H₁₀O and a molecular weight of 158.20 g/mol [1]. This compound consists of a methanol group substituted at the 2-position of a naphthalene ring system. It exists as a white to light yellow crystalline powder with a melting point range of 79–83 °C and a calculated LogP value of approximately 2.2–2.4 [1]. As a metabolite of the environmental pollutant 2-methylnaphthalene and a documented mouse and xenobiotic metabolite, it is a critical building block and reference compound in analytical chemistry, enzymology, and advanced organic synthesis [1].

Why 2-Naphthalenemethanol (CAS 1592-38-7) Cannot Be Substituted with Common Benzylic Alcohols or Positional Isomers


Substituting 2-Naphthalenemethanol with a generic benzylic alcohol (e.g., benzyl alcohol) or its positional isomer (1-Naphthalenemethanol) is not scientifically justifiable without compromising key performance characteristics. 2-Naphthalenemethanol possesses a unique combination of lipophilicity (LogP ~2.2–2.4) and a specific naphthalene substitution pattern (2-position) that confers distinct behavior in both enzymatic and chemical reaction systems [1]. For instance, in enzymatic sulfation, 2-Naphthalenemethanol avoids the pronounced substrate inhibition observed with the analogous phenol 2-naphthol [2]. Furthermore, the 2-substitution pattern is critical for its role as a preferred substrate for aryl-alcohol oxidase, where the positional isomer would exhibit altered reactivity [3]. In polymerization initiator applications, the 2-naphthalene substitution leads to a fundamentally different UV absorption profile compared to 1-naphthalene-based compounds, directly impacting photopolymerization efficiency [4]. These documented, quantifiable differences underscore why generic or isomeric substitution will lead to divergent experimental outcomes.

Quantitative Differentiation Evidence for 2-Naphthalenemethanol (CAS 1592-38-7) Procurement


2-Naphthalenemethanol vs. 2-Naphthol: Absence of Substrate Inhibition in Aryl Sulfotransferase (AST) IV Catalysis

2-Naphthalenemethanol is a superior substrate for aryl sulfotransferase (AST) IV compared to its phenolic analog 2-naphthol. In a direct head-to-head comparison under identical assay conditions (pH 7.0), 2-naphthol exhibited pronounced substrate inhibition, a phenomenon that significantly complicates kinetic analysis and limits its utility in sulfation studies. In stark contrast, 2-naphthalenemethanol did not exhibit any substrate inhibition [1]. This differential behavior allows for more reliable and linear kinetic measurements when using 2-naphthalenemethanol as a probe for AST IV activity.

Enzymology Sulfation Drug Metabolism

2-Naphthalenemethanol as a Preferred Substrate for Aryl-Alcohol Oxidase (AAO)

Among a broad range of primary aromatic alcohols, 2-naphthalenemethanol is identified as one of the two best substrates for aryl-alcohol oxidase (AAO, EC 1.1.3.7) [1][2]. This class-level inference is supported by quantitative activity data from the BRENDA enzyme database, which indicates that the relative activity of AAO with 2-naphthalenemethanol can be 745.7% of the activity observed with benzyl alcohol, a common benchmark substrate . This exceptional substrate preference makes 2-naphthalenemethanol the standard choice for characterizing AAO activity and for developing AAO-based biosensors or biocatalytic processes.

Enzymology Biocatalysis Lignin Degradation

Validated Marker for Critical Micelle Concentration (CMC) Determination by Capillary Electrophoresis

2-Naphthalenemethanol has been established and validated as an effective marker compound for the determination of critical micelle concentration (CMC) of anionic surfactants using capillary electrophoresis (CE) [1]. The method relies on measuring the migration time of the marker, which exhibits a clear inflection point at the surfactant's CMC. For the model surfactant sodium dodecyl sulfate (SDS), the CE method using 2-naphthalenemethanol yielded a CMC value of 3.92 mM, which showed excellent agreement with established methods (dye solubilization: 3.53 mM; conductometry: 4.02 mM) [1]. While other neutral markers could theoretically be used, this specific application validates 2-naphthalenemethanol's performance in this precise analytical context, ensuring reliable and comparable CMC data.

Analytical Chemistry Surfactant Science Capillary Electrophoresis

Key Intermediate for 2-Naphthylcarbapenem Antibiotics with Enhanced Anti-MRSA Activity

2-Naphthalenemethanol serves as a crucial intermediate in the synthesis of a specific class of broad-spectrum antibiotics: 2-naphthylcarbapenems [1]. While the target compound itself is not the active pharmaceutical ingredient, its use as a building block is essential for accessing these derivatives. A peer-reviewed study highlights that these 2-naphthylcarbapenems exhibit enhanced in vitro potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to earlier carbapenem generations [2]. The 2-naphthyl group, introduced via 2-naphthalenemethanol, is a key structural feature contributing to this improved activity profile. Alternative naphthalenemethanol isomers or other benzylic alcohols would lead to different core structures and a loss of this specific biological activity.

Medicinal Chemistry Antibiotic Synthesis Drug Development

Validated Application Scenarios for 2-Naphthalenemethanol (CAS 1592-38-7) in Research and Industry


Enzymology: Standard Substrate for Aryl Sulfotransferase IV (AST IV) Kinetic Studies

As established in the evidence, 2-naphthalenemethanol is the preferred substrate for characterizing AST IV activity due to the complete absence of substrate inhibition observed with the analogous phenol, 2-naphthol [1]. This property ensures linear kinetic measurements, making it the standard choice for accurate determination of k_cat and K_m values in sulfation pathway research.

Biocatalysis: Optimal Substrate for Aryl-Alcohol Oxidase (AAO) Assays and Biosensor Development

The quantitative evidence demonstrates that 2-naphthalenemethanol is among the best substrates for AAO, with a relative activity 7.5-fold higher than the common benchmark benzyl alcohol [1]. This makes it the essential reagent for achieving maximum sensitivity in AAO-based applications, including activity assays, high-throughput screening, and the development of biosensors for aromatic compounds.

Analytical Chemistry: Validated Marker for CMC Determination in Capillary Electrophoresis

For analytical laboratories involved in surfactant characterization and formulation, 2-naphthalenemethanol is a proven and validated marker for CE-based CMC determination, with established agreement to standard methods [1]. Its use ensures data reproducibility and comparability across studies and is applicable to a wide range of anionic surfactants.

Medicinal Chemistry: Indispensable Intermediate for 2-Naphthylcarbapenem Antibiotic Synthesis

In pharmaceutical research and development, 2-naphthalenemethanol is a key synthetic building block for the 2-naphthylcarbapenem class of antibiotics [1]. These compounds are specifically designed to overcome MRSA resistance, a critical clinical challenge. The 2-naphthyl moiety is essential for this activity, making the procurement of high-purity 2-naphthalenemethanol critical for this specific synthetic route .

Technical Documentation Hub

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